

# An In-depth Technical Guide to the Spectroscopic Data of 2-(Undecyloxy)ethanol

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## Compound of Interest

Compound Name: 2-(Undecyloxy)ethanol

Cat. No.: B3415720

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Undecyloxy)ethanol** (CAS No: 38471-47-5). The information herein is curated for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound. This document presents predicted and analogous spectroscopic data in clearly structured tables, details general experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Molecular Structure:

Formula: C<sub>13</sub>H<sub>28</sub>O<sub>2</sub> Molecular Weight: 216.37 g/mol

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the predicted <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for **2-(Undecyloxy)ethanol**. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted <sup>1</sup>H NMR Data for **2-(Undecyloxy)ethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~3.71	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~3.55	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~3.45	t	2H	CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>2</sub> -O-
~2.50	s (broad)	1H	-OH
~1.58	quint	2H	CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>8</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~1.26	m	16H	CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>8</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O-
~0.88	t	3H	CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>10</sub> -O-

Table 2: Predicted <sup>13</sup>C NMR Data for 2-(Undecyloxy)ethanol

Chemical Shift ( $\delta$ ) ppm	Assignment
~72.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~71.8	CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>2</sub> -O-
~61.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -OH
~31.9	CH <sub>2</sub> (from undecyl chain)
~29.6	CH <sub>2</sub> (multiple from undecyl chain)
~29.3	CH <sub>2</sub> (from undecyl chain)
~26.1	CH <sub>2</sub> (from undecyl chain)
~22.7	CH <sub>3</sub> -CH <sub>2</sub> -
~14.1	CH <sub>3</sub> -

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **2-(Undecyloxy)ethanol** are listed in the table below, based on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted IR Absorption Data for **2-(Undecyloxy)ethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)
2955-2850	Strong	C-H stretch (alkane)
1470-1450	Medium	C-H bend (alkane)
1125-1085	Strong	C-O stretch (ether and primary alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum of **2-(Undecyloxy)ethanol** are presented below.

Table 4: Predicted Mass Spectrometry Data for **2-(Undecyloxy)ethanol**

m/z	Relative Intensity	Possible Fragment
216	Low	$[M]^+$ (Molecular Ion)
201	Medium	$[M - CH_3]^+$
187	Medium	$[M - C_2H_5]^+$
173	Medium	$[M - C_3H_7]^+$
159	Medium	$[M - C_4H_9]^+$
145	Medium	$[M - C_5H_{11}]^+$
131	Medium	$[M - C_6H_{13}]^+$
117	Medium	$[M - C_7H_{15}]^+$
103	Medium	$[M - C_8H_{17}]^+$
89	High	$[M - C_9H_{19}]^+$
75	High	$[CH_2=O^+ - CH_2CH_2OH]$
45	Very High	$[CH_2CH_2OH]^+$

## Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Undecyloxy)ethanol** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $CDCl_3$ ,  $DMSO-d_6$ ) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1H$  NMR Acquisition:
  - Tune and shim the instrument to optimize magnetic field homogeneity.

- Acquire a one-dimensional  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Typical parameters include a  $45^\circ$  pulse angle and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the TMS signal.

## IR Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ) that has minimal interference in the spectral regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Place the prepared sample in the spectrometer and acquire the sample spectrum.

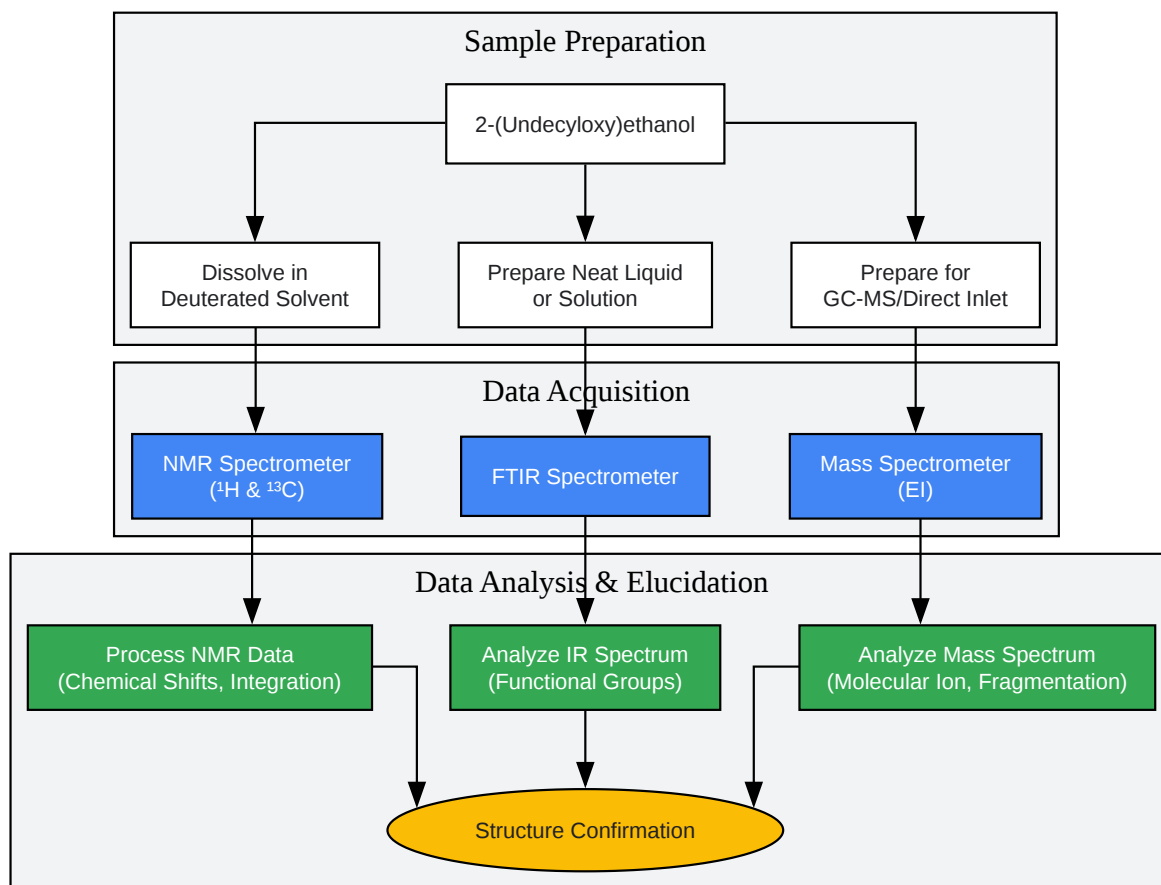
- The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Undecyloxy)ethanol**.



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Caption: Workflow for Spectroscopic Analysis.

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